![molecular formula C30H20N4 B14495828 5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile CAS No. 64304-32-1](/img/structure/B14495828.png)
5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triphenylmethyl)bicyclo[221]hept-5-ene-2,2,3,3-tetracarbonitrile is a complex organic compound with the molecular formula C29H20N4 This compound features a bicyclic heptene structure with four cyano groups and a triphenylmethyl substituent
Preparation Methods
The synthesis of 5-(Triphenylmethyl)bicyclo[221]hept-5-ene-2,2,3,3-tetracarbonitrile typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but lacks the triphenylmethyl and cyano groups.
5-Methylbicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different substituents.
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene: Another similar compound with a bicyclic structure and different substituents.
The uniqueness of 5-(Triphenylmethyl)bicyclo[22
Properties
CAS No. |
64304-32-1 |
|---|---|
Molecular Formula |
C30H20N4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-tritylbicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C30H20N4/c31-18-28(19-32)25-16-26(29(28,20-33)21-34)27(17-25)30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,17,25-26H,16H2 |
InChI Key |
LPOJSCKHKGHAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C(C2(C#N)C#N)(C#N)C#N)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


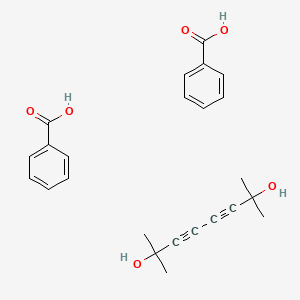
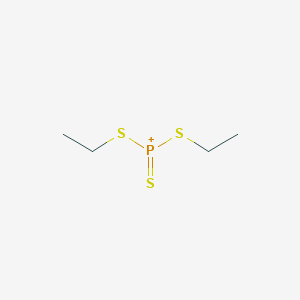
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
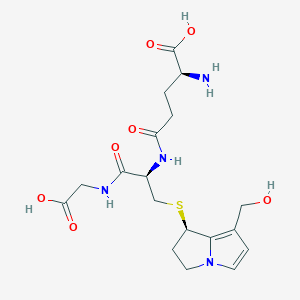
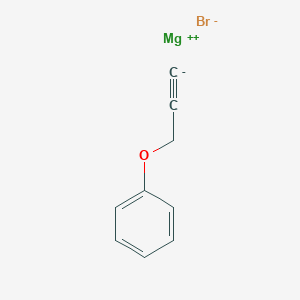
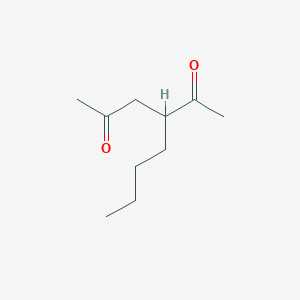
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
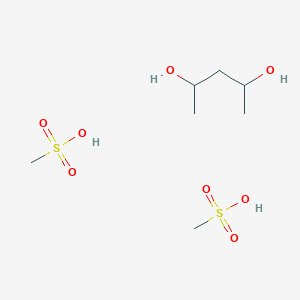
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
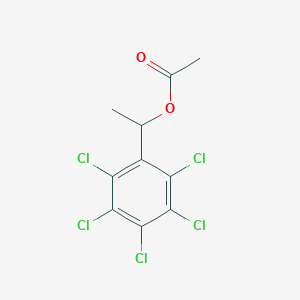
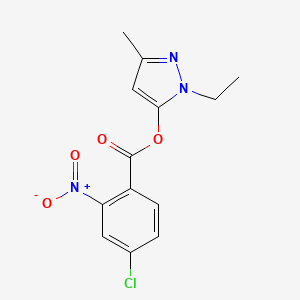
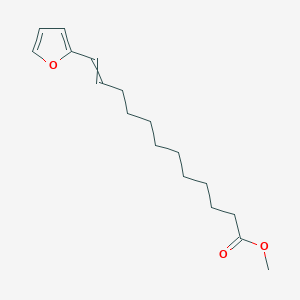

![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
